molecular formula C12H18N2OS B4824908 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea CAS No. 58671-81-1

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B4824908
CAS No.: 58671-81-1
M. Wt: 238.35 g/mol
InChI Key: DPQOTCACHOSNMR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is a substituted thiourea derivative characterized by a 2,4-dimethylphenyl group attached to one nitrogen of the thiourea moiety and a 3-hydroxypropyl chain on the adjacent nitrogen. Thioureas are widely studied for their diverse applications in coordination chemistry, catalysis, and biological systems due to their ability to form hydrogen bonds and metal complexes .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-4-5-11(10(2)8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQOTCACHOSNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366808
Record name ST50599354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58671-81-1
Record name ST50599354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 3-chloropropanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

General Reactivity of Thiourea Moiety

The thiourea functional group (-NH-CS-NH-) enables participation in several characteristic reactions:

Key Reaction Pathways

  • Cyclization : Under acidic or basic conditions, thioureas can form heterocyclic compounds (e.g., thiazoles).

  • Alkylation/Acylation : The NH groups react with alkyl halides or acyl chlorides to form N-substituted derivatives.

  • Metal Complexation : Sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Biochemical Interactions

Thiourea derivatives are potent enzyme inhibitors. Research on structurally similar compounds reveals :

Urease Inhibition

Compound Enzyme Source Ki (µM)Inhibition Type
N,N'-di-n-butyl-thioureaS. pasteurii0.8–5.2Mixed competitive
Aryl-thiourea analogsBacterial urease1.4–38.0Competitive/Noncompetitive

The 2,4-dimethylphenyl group likely enhances hydrophobic interactions with enzyme active sites, while the hydroxypropyl substituent modulates solubility and binding kinetics .

Stability and Decomposition

Thioureas decompose under strong oxidative or thermal conditions:

  • Thermal degradation : Above 200°C, produces NH₃, CS₂, and aromatic amines.

  • Oxidative cleavage : H₂O₂ or HNO₃ oxidizes the thiourea group to urea derivatives or sulfonic acids.

Functional Group Transformations

The hydroxypropyl group undergoes typical alcohol reactions:

Reaction Reagents Product
EsterificationAcetic anhydride3-Acetoxypropyl-thiourea derivative
OxidationCrO₃/H⁺3-Ketopropyl-thiourea derivative

Supramolecular Interactions

The compound forms hydrogen-bonded networks via:

  • Thiourea NH groups (H-bond donors)

  • Hydroxyl group (H-bond donor/acceptor)

These interactions influence crystallinity and solubility, as observed in its recrystallization behavior .

Industrial and Environmental Reactivity

  • Photodegradation : UV exposure leads to C-S bond cleavage, generating aromatic amines.

  • Hydrolysis : Stable in neutral water but hydrolyzes slowly under acidic/basic conditions to form CO₂ and H₂S.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and thiourea groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-methylthiourea (CAS 13278-55-2)

  • Structure : Replaces the 3-hydroxypropyl group with a methyl group .
  • Molecular Weight : 194.3 g/mol (vs. ~238.3 g/mol for the target compound, estimated based on the hydroxypropyl addition).
  • Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely resulting in lower solubility in polar solvents compared to the target compound.

1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea

  • Structure : Features a 4-methylphenyl group instead of 3-hydroxypropyl .
  • Applications : Used in synthesizing thiazolidin-4-one isomers via HPLC separation, suggesting steric hindrance from the aromatic substituent influences isomer formation .
  • Hydrogen Bonding : Lacks the hydroxyl group, limiting intermolecular interactions compared to the target compound.

3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea

  • Structure : Shares a hydroxypropyl chain but includes a trimethylphenyl group and a methylated thiourea nitrogen .
  • Crystallography : The thiourea unit exhibits planarity (r.m.s. deviation = 0.002 Å), with hydrogen bonds involving the hydroxyl group stabilizing the crystal lattice . This suggests the target compound may adopt similar planar configurations with enhanced hydrogen-bonding networks.

Hydrogen Bonding and Supramolecular Assembly

Hirshfeld surface analysis of adamantyl phenylthiourea derivatives (e.g., nitro, chloro, and fluoro-substituted analogs) reveals that electron-withdrawing substituents like –NO₂ and –Cl increase polarization, strengthening intermolecular interactions .

  • Enhanced Solubility: Greater polarity compared to non-hydroxylated analogs.
  • Crystal Packing : Similar to the hydroxyl-containing compound 6 (1-(adamantane-1-carbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea), which shows shortened hydrogen bonds (N–H···O distance: 2.85–3.10 Å) .

Bond Lengths and Reactivity

Comparative bond-length data from thiourea derivatives (e.g., C=O, C=S, and C–N bonds) indicate conjugation effects. For example:

  • C–N Bonds : In 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, C–N lengths average 1.34–1.38 Å, typical for thioureas .
  • C=S Bonds : ~1.68 Å in the title compound of , consistent with thiourea resonance.
    The target compound’s hydroxypropyl group may slightly elongate C–N bonds due to electron donation, altering reactivity in metal coordination or nucleophilic additions.

Physical and Chemical Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
1-(2,4-Dimethylphenyl)-3-methylthiourea 194.3 Methyl Low polarity, organic solvents
Target Compound ~238.3 3-Hydroxypropyl Higher polarity, aqueous-organic mixtures
Adamantane-carbonyl analogs 350–400 Nitro/Halogen Low solubility due to bulky adamantyl group

Thermal Stability

  • Melting Points : Hydroxyl-containing thioureas (e.g., compound 6 in ) exhibit higher melting points (200–250°C) due to hydrogen bonding, whereas methyl-substituted analogs melt at lower temperatures (~150–180°C) .

Biological Activity

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition mechanisms.

Chemical Structure and Properties

This compound belongs to the thiourea class of compounds. Its structure includes a thiourea functional group and a hydroxypropyl side chain, which contribute to its unique biological properties. The compound's molecular formula is C12H17N3OS, and its structural characteristics allow it to engage in various biochemical interactions.

1. Antimicrobial Activity

Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can disrupt microbial cell walls, leading to its potential use as an antimicrobial agent. The mechanism may involve interference with essential cellular processes or enzyme activities critical for microbial survival .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The presence of the thiourea moiety allows for interactions with biological targets involved in cancer progression. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell growth in vitro. The compound's ability to induce apoptosis in cancer cells has been evidenced by changes in cell viability and morphology upon treatment .

3. Enzyme Inhibition

Enzyme inhibition studies have highlighted the ability of thiourea derivatives to inhibit urease activity. For instance, related compounds have demonstrated IC50 values indicating potent urease inhibition, which is crucial for applications in treating conditions like kidney stones . The specific mechanism often involves the formation of hydrogen bonds between the compound and the enzyme active site.

Table: Comparative Biological Activity of Thiourea Derivatives

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAntimicrobialTBDFurther studies needed
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thioureaUrease Inhibition10.65 ± 0.45Most potent among tested
3-Acetyl-1-(2,4-dimethylphenyl)thioureaAnticancer (MCF-7)225Induces apoptosis

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Hydrogen Bonding : The thiourea group can form hydrogen bonds with various biomolecules, influencing enzyme activity.
  • Metal Coordination : Thioureas are known for their ability to coordinate with metal ions, which can modulate enzymatic functions.
  • Cell Cycle Modulation : Studies indicate that this compound may affect cell cycle progression in cancer cells, leading to increased apoptosis rates .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)thiourea, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between 2,4-dimethylphenyl isothiocyanate and 3-hydroxypropylamine under anhydrous conditions. A water-mediated thiourea synthesis protocol (e.g., ethanol or acetonitrile as solvent at 60–80°C for 6–12 hours) can improve yield and reduce side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product (>95% purity). NMR and HPLC should confirm purity, with attention to eliminating residual solvents or unreacted amines .

Q. How can structural characterization of this thiourea derivative be performed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : A singlet at δ ~7.0–7.3 ppm (aromatic protons), δ ~5.6 ppm (NH), and δ ~3.6 ppm (hydroxypropyl -CH₂OH) .
    • ¹³C NMR : Thiourea carbonyl (C=S) at δ ~180 ppm .
  • X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in ethanol) can resolve molecular conformation. SHELX software is widely used for refinement, with attention to hydrogen-bonding networks (e.g., N–H···S interactions) . Example parameters: R factor <0.05, data-to-parameter ratio >15 .

Q. What strategies are used to evaluate the biological activity of this compound?

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Dose-dependent studies (1–100 μM) should include controls for solvent interference .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this thiourea?

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps). Predict reactive sites (e.g., sulfur atom for nucleophilic attacks) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., β-lactamase for antimicrobial studies). Key residues (e.g., Ser70 in penicillin-binding proteins) may form hydrogen bonds with the thiourea moiety .

Q. How can conflicting data between experimental and computational results be resolved?

For example, discrepancies in bond lengths (X-ray vs. DFT) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) and adjust computational models to include solvent or lattice parameters . Validate with temperature-dependent NMR to assess dynamic effects .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystalline forms?

  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O–H···S vs. N–H···O). For 1-(2,4-dimethylphenyl)thiourea derivatives, ~30% of contacts are H-bonded .
  • Thermal Analysis : DSC/TGA to correlate stability with hydrogen-bond strength. Decomposition temperatures >200°C suggest robust intermolecular networks .

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve amine reactivity but risk side reactions.
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate isothiocyanate-amine coupling.
  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and pH to identify optimal parameters (e.g., 1.2:1 amine:isothiocyanate ratio at pH 7–8) .

Q. What stability studies are critical for long-term storage of this compound?

  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 37°C for 48 hours. Thioureas are prone to hydrolysis in acidic conditions (pH <4) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea
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1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

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